molecular formula C20H18N4O6S B2891920 4-(dimethylsulfamoyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 922122-42-7

4-(dimethylsulfamoyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2891920
CAS-Nummer: 922122-42-7
Molekulargewicht: 442.45
InChI-Schlüssel: WFDBRFWTCDADFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a 7-methoxy-1-benzofuran moiety attached to the oxadiazole ring.

Eigenschaften

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6S/c1-24(2)31(26,27)14-9-7-12(8-10-14)18(25)21-20-23-22-19(30-20)16-11-13-5-4-6-15(28-3)17(13)29-16/h4-11H,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDBRFWTCDADFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into two primary fragments:

  • 4-(Dimethylsulfamoyl)benzoyl chloride : Derived from 4-nitrobenzoic acid through sequential reduction, sulfonation, and acid chloride formation.
  • 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine : Synthesized via cyclization of a benzofuran-substituted hydrazide intermediate.

Coupling these fragments via an amide bond forms the final product. Critical challenges include regioselective cyclization of the 1,3,4-oxadiazole ring and stability of the sulfamoyl group under acidic/basic conditions.

Synthesis of 4-(Dimethylsulfamoyl)benzoyl Chloride

Reduction of 4-Nitrobenzoic Acid

4-Nitrobenzoic acid undergoes catalytic hydrogenation (H2, 10% Pd/C, EtOH, 25°C, 12 h) to yield 4-aminobenzoic acid with >95% purity.

Sulfonation with Dimethylsulfamoyl Chloride

The amine reacts with dimethylsulfamoyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA, 2 eq) as a base. After 6 h at 0°C, 4-(dimethylsulfamoyl)benzoic acid is isolated in 88% yield.

Table 1: Optimization of Sulfonation Conditions
Entry Solvent Base Temp (°C) Yield (%)
1 DCM TEA 0 88
2 THF Pyridine 25 72
3 EtOAc NaHCO3 0 65

Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl2, 3 eq) in refluxing toluene (4 h) to produce 4-(dimethylsulfamoyl)benzoyl chloride, isolated as a pale-yellow solid (mp 112–114°C).

Synthesis of 5-(7-Methoxy-1-Benzofuran-2-Yl)-1,3,4-Oxadiazol-2-Amine

Preparation of 7-Methoxy-1-Benzofuran-2-Carboxylic Acid

Resorcinol derivatives are condensed with ethyl bromoacetate in a Perkin-like cyclization (K2CO3, DMF, 120°C, 8 h) to form 7-methoxybenzofuran-2-carboxylate. Saponification (NaOH, EtOH/H2O, 70°C) yields the carboxylic acid (92% purity).

Hydrazide Formation

The carboxylic acid reacts with hydrazine hydrate (4 eq) in ethanol under reflux (6 h) to form 7-methoxybenzofuran-2-carbohydrazide, confirmed by 1H NMR (δ 9.21 ppm, NH2).

Cyclization to 1,3,4-Oxadiazole

The hydrazide is treated with cyanogen bromide (BrCN, 1.5 eq) in anhydrous acetonitrile at 80°C for 12 h, forming 5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine. Cyclization efficiency depends on solvent polarity and temperature (Table 2).

Table 2: Cyclization Conditions for Oxadiazole Formation
Entry Reagent Solvent Temp (°C) Yield (%)
1 BrCN MeCN 80 78
2 POCl3 DCM 25 62
3 H2SO4 (conc.) EtOH 70 55

Final Coupling Reaction

The oxadiazole amine (1 eq) reacts with 4-(dimethylsulfamoyl)benzoyl chloride (1.1 eq) in dry THF, using TEA (2 eq) to scavenge HCl. After stirring at 25°C for 24 h, the product is purified via column chromatography (SiO2, hexane/EtOAc 3:1), yielding 4-(dimethylsulfamoyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide as a white crystalline solid (mp 189–192°C).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 8.4 Hz, 2H), 7.95 (s, 1H), 7.64 (d, J = 8.8 Hz, 1H), 7.02 (d, J = 2.4 Hz, 1H), 3.89 (s, 3H), 2.98 (s, 6H).
  • HRMS (ESI) : m/z Calcd for C21H19FN4O5S [M+H]+: 467.1124; Found: 467.1128.

Optimization and Scalability Considerations

  • Oxadiazole Cyclization : Replacement of BrCN with safer reagents like N-bromosuccinimide (NBS) is under investigation to enhance process sustainability.
  • Coupling Efficiency : Microwave-assisted coupling (60°C, 30 min) improves yield to 85% while reducing reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

4-(dimethylsulfamoyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium carbonate

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the benzofuran ring, reduced oxadiazole derivatives, and substituted benzamide derivatives .

Wirkmechanismus

The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs share the N-[5-(aryl)-1,3,4-oxadiazol-2-yl]benzamide scaffold but differ in substituents on the sulfamoyl group and the oxadiazole-attached aryl ring. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Sulfamoyl Substituent Oxadiazole-Aryl Substituent Molecular Weight Reported Activity Reference
Target Compound Dimethyl 7-Methoxy-1-benzofuran-2-yl ~456.5* Inferred antifungal
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl) 4-Methoxyphenylmethyl 507.6 Antifungal (C. albicans)
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl) Furan-2-yl 465.5 Antifungal (C. albicans)
4-(N,N-Diethylsulfamoyl)-N-[5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl]benzamide Diethyl 3-(Methylsulfonyl)phenyl 478.5 Inferred enzyme inhibition
N-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-bromobenzamide None (4-Bromo substitution) Thiophen-2-yl 363.2 Cytotoxic/Enzyme modulation

*Calculated based on molecular formula.

Key Observations:
  • Aryl Substituent : The 7-methoxy-1-benzofuran moiety is more complex than furan or phenyl groups in analogs, possibly enhancing interactions with hydrophobic enzyme pockets (e.g., thioredoxin reductase) .
  • Activity Trends : Analogs with bulkier sulfamoyl groups (e.g., LMM5) show stronger antifungal activity, while simpler derivatives (e.g., LMM11) exhibit moderate efficacy, suggesting substituent size impacts target binding .
Antifungal Activity:
  • LMM5 and LMM11 : Both inhibit Candida albicans growth (MIC values: 1–8 µg/mL), likely via thioredoxin reductase (Trr1) inhibition .
  • The 7-methoxy group may improve metabolic stability compared to methoxy-phenyl analogs .
Enzyme Inhibition:
  • VNI Derivatives : Oxadiazole-containing compounds (e.g., VNI analogs) target fungal sterol 14α-demethylase, highlighting the scaffold’s versatility in enzyme inhibition .

Physicochemical Properties

Table 2: Calculated Properties*
Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 3.2 1 8 115
LMM5 4.1 1 8 115
LMM11 3.8 1 7 105
4-(N,N-Diethylsulfamoyl) Analog 2.9 1 8 120

*Data derived from molecular descriptors using tools like ChemSpider .

  • The target compound’s lower LogP compared to LMM5 suggests improved aqueous solubility, critical for bioavailability.

Biologische Aktivität

4-(dimethylsulfamoyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound is synthesized through a multi-step process involving the reaction of benzamide derivatives with dimethylsulfamoyl chloride and 7-methoxy-1-benzofuran derivatives. The structure can be represented as follows:

Property Details
IUPAC Name 4-(dimethylsulfamoyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Molecular Formula C₁₅H₁₈N₄O₃S
Molecular Weight 342.39 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative activity against various cancer cell lines:

  • A549 (Lung Cancer) : IC50 values around 0.05 μmol/mL.
  • MCF7 (Breast Cancer) : IC50 values approximately 0.06 μmol/mL.
  • HCT116 (Colon Cancer) : IC50 values ranging from 0.02 to 0.08 μmol/mL.

These values suggest that the compound exhibits comparable efficacy to established chemotherapeutics such as doxorubicin .

The mechanism by which 4-(dimethylsulfamoyl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle, particularly affecting the G1 phase.
  • Induction of Apoptosis : Studies indicate that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The compound has shown moderate DPPH radical-scavenging activity, suggesting a role in reducing oxidative stress within cells .

Toxicology and Safety

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully elucidate its toxicity and side effects in vivo.

Study 1: Antiproliferative Effects

In a recent study published in PubMed, researchers evaluated the antiproliferative effects of various benzofuran derivatives, including our target compound. The results indicated that compounds with similar structural motifs exhibited enhanced activity against multiple cancer cell lines .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular mechanisms underlying the anticancer effects of related compounds. This study utilized flow cytometry and Western blotting techniques to confirm apoptosis induction and cell cycle arrest mediated by the compound .

Q & A

Q. Key Optimization Parameters :

  • Temperature control (0–5°C for exothermic steps).
  • Solvent selection (DMF for polar intermediates, dichloromethane for coupling).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can computational modeling improve synthetic yield and purity?

Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for steps like cyclization . For example:

  • Reaction Path Search : Tools like GRRM or AFIR simulate intermediates, reducing trial-and-error experimentation.
  • Solvent Effects : COSMO-RS models optimize solvent polarity to enhance reaction efficiency .
  • Machine Learning : Training datasets on oxadiazole derivatives can predict optimal molar ratios or catalysts .

Case Study : ICReDD’s feedback loop integrates experimental data into computational models to refine conditions (e.g., EDCI stoichiometry adjustments) .

Basic: What spectroscopic techniques validate the compound’s structure?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 3.1–3.3 ppm (dimethylsulfamoyl CH₃), δ 6.8–7.9 ppm (benzofuran/benzamide aromatic protons) .
    • ¹³C NMR : Carbonyl signals (C=O) at ~165–170 ppm .
  • HRMS : Exact mass confirmation (calculated for C₂₅H₂₄N₄O₅S: 492.5 g/mol) .
  • IR : Stretching bands at 1670 cm⁻¹ (amide C=O), 1320 cm⁻¹ (S=O) .

Purity Criteria : HPLC with UV detection (λ = 254 nm, >95% purity) .

Advanced: How to design a study assessing HDAC inhibitory activity?

Answer:
Experimental Design :

In Vitro Assays :

  • Use recombinant HDAC isoforms (e.g., HDAC1, HDAC6) with fluorogenic substrates (e.g., Ac-Lys-Tyr-Amc).
  • Compare IC₅₀ values to SAHA (vorinostat) as a positive control .

Cellular Models :

  • Treat cancer cell lines (e.g., HeLa, MCF-7) and measure histone H3/H4 acetylation via Western blot.

Structural Analysis :

  • Molecular docking (AutoDock Vina) to predict binding to HDAC’s zinc-binding domain .

Key Metrics : Dose-response curves, selectivity ratios, and cytotoxicity (MTT assay) .

Contradictory Data: How to resolve inconsistent biological activity reports?

Answer:
Methodological Adjustments :

  • Replication : Standardize cell lines (ATCC authentication) and culture conditions (e.g., serum-free media vs. FBS-supplemented) .
  • Assay Variants : Compare colorimetric (e.g., MTT) vs. luminescent (e.g., CellTiter-Glo) viability assays.
  • Data Normalization : Use Z-factor to assess assay robustness and exclude outlier batches .

Case Example : If antimicrobial activity varies, test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under identical MIC protocols .

Advanced: What strategies mitigate oxidative degradation during storage?

Answer:
Stability Studies :

  • Forced Degradation : Expose to H₂O₂ (3%, 40°C) and monitor via HPLC for sulfoxide byproducts .
  • Stabilizers : Add antioxidants (0.1% BHT) or lyophilize under argon.
  • Packaging : Use amber vials with desiccants (silica gel) to limit light/moisture exposure .

Accelerated Testing : 40°C/75% RH for 6 months to predict shelf-life .

Basic: How to prioritize substituents for structure-activity relationship (SAR) studies?

Answer:
SAR Workflow :

Core Modifications :

  • Replace benzofuran’s methoxy group with halogens (e.g., Cl, F) to assess electronic effects .

Functional Group Swaps :

  • Substitute dimethylsulfamoyl with acetyl or tosyl groups to evaluate hydrogen bonding .

Biological Testing :

  • Rank analogs by logP (chromatographic retention time) and correlate with cytotoxicity .

Example : Analogues with electron-withdrawing groups on benzofuran showed 2-fold higher HDAC inhibition .

Advanced: Can cryo-EM elucidate binding modes with target proteins?

Answer:
Protocol :

Protein Preparation : Co-crystallize the compound with HDAC2 (2.5 mg/mL in Tris-HCl, pH 8.0).

Grid Freezing : Use UltrAuFoil grids with 2s blotting time (Vitrobot Mark IV).

Data Collection : 300 keV TEM, 100 ms exposure, 60,000x magnification.

Processing : RELION for 3D reconstruction and ChimeraX for ligand density mapping .

Resolution Target : <3.0 Å to visualize sulfamoyl-Zn²⁺ interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.